molecular formula C14H12ClN3O2 B14997476 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14997476
M. Wt: 289.71 g/mol
InChI Key: OKDDFVNEISZWCX-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chloro and ethoxy groups on the phenyl ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-ethoxyaniline with a suitable pyrazole derivative in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This can lead to the disruption of key cellular processes such as DNA replication or protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidin-4(5H)-one
  • 2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]triazine-4(5H)-one

Uniqueness

2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the phenyl ring enhances its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C14H12ClN3O2/c1-2-20-13-4-3-9(7-10(13)15)11-8-12-14(19)16-5-6-18(12)17-11/h3-8H,2H2,1H3,(H,16,19)

InChI Key

OKDDFVNEISZWCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)Cl

Origin of Product

United States

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